5-Benzyl 1-tert-Butyl 2-Bromopentanedioate
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Overview
Description
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is an organic compound with the molecular formula C16H21BrO4. It is a derivative of pentanedioic acid, featuring a benzyl group, a tert-butyl group, and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method includes the reaction of 5-benzyl pentanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water), and controlled temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amides, thioethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester groups can undergo hydrolysis or reduction, leading to various functional derivatives. The compound’s reactivity is influenced by the electronic effects of the benzyl and tert-butyl groups, which can stabilize or destabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl 1-tert-Butyl 2-Aminopentanedioate: Similar structure but with an amino group instead of a bromine atom.
5-Benzyl 1-tert-Butyl 2-Hydroxypentanedioate: Contains a hydroxyl group instead of a bromine atom.
5-Benzyl 1-tert-Butyl 2-Methylpentanedioate: Features a methyl group instead of a bromine atom.
Uniqueness
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is unique due to its bromine atom, which imparts distinct reactivity compared to its analogs. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H21BrO4 |
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Molecular Weight |
357.24 g/mol |
IUPAC Name |
5-O-benzyl 1-O-tert-butyl 2-bromopentanedioate |
InChI |
InChI=1S/C16H21BrO4/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
ISUVJQYPENOANF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
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